Benzenamine, 3-methoxy-4-(1-pyrrolidinyl)-

Description

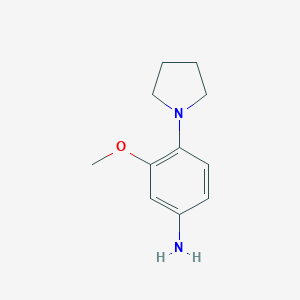

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-methoxy-4-pyrrolidin-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-14-11-8-9(12)4-5-10(11)13-6-2-3-7-13/h4-5,8H,2-3,6-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVEZBGKUTDESAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8066006 | |

| Record name | Benzenamine, 3-methoxy-4-(1-pyrrolidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16089-42-2 | |

| Record name | 3-Methoxy-4-(1-pyrrolidinyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16089-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 3-methoxy-4-(1-pyrrolidinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016089422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 3-methoxy-4-(1-pyrrolidinyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 3-methoxy-4-(1-pyrrolidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-amino-2-methoxyphenyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.568 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 3-methoxy-4-(1-pyrrolidinyl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel aromatic amine, 3-methoxy-4-(1-pyrrolidinyl)aniline. Due to the absence of a published, peer-reviewed synthesis protocol for this specific compound, this document outlines a plausible and robust synthetic pathway based on established organic chemistry principles, specifically nucleophilic aromatic substitution. Detailed experimental procedures, predicted characterization data, and necessary safety precautions are presented to facilitate its preparation and analysis in a research and development setting.

Introduction

Aromatic amines are a critical class of compounds in medicinal chemistry and materials science, serving as key building blocks for a diverse range of functional molecules. The title compound, 3-methoxy-4-(1-pyrrolidinyl)aniline, incorporates a methoxy group and a pyrrolidinyl moiety on an aniline scaffold. This unique combination of functional groups suggests potential applications as an intermediate in the synthesis of pharmacologically active agents and novel materials. The pyrrolidine ring, a common motif in bioactive molecules, can influence solubility, basicity, and receptor binding affinity. This guide details a proposed synthetic route and the expected analytical characterization of this promising compound.

Proposed Synthesis Pathway

A logical and efficient approach to the synthesis of 3-methoxy-4-(1-pyrrolidinyl)aniline is a two-step process commencing with a commercially available starting material, 4-fluoro-3-methoxyaniline. The synthesis involves an initial nucleophilic aromatic substitution reaction followed by the reduction of a nitro group.

The proposed synthetic workflow is illustrated below:

Caption: Proposed two-step synthesis of 3-methoxy-4-(1-pyrrolidinyl)aniline.

Experimental Protocols

Step 1: Synthesis of 3-Methoxy-4-(1-pyrrolidinyl)nitrobenzene

Materials:

-

4-Fluoro-3-methoxy-nitrobenzene

-

Pyrrolidine

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 4-fluoro-3-methoxy-nitrobenzene (1.0 eq) in dimethyl sulfoxide (DMSO), add potassium carbonate (2.0 eq) and pyrrolidine (1.2 eq).

-

Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure 3-methoxy-4-(1-pyrrolidinyl)nitrobenzene.

Step 2: Synthesis of 3-methoxy-4-(1-pyrrolidinyl)aniline

Materials:

-

3-Methoxy-4-(1-pyrrolidinyl)nitrobenzene

-

10% Palladium on carbon (Pd/C)

-

Ethanol

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve 3-methoxy-4-(1-pyrrolidinyl)nitrobenzene (1.0 eq) in ethanol in a flask suitable for hydrogenation.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).

-

Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the Celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to afford the desired product, 3-methoxy-4-(1-pyrrolidinyl)aniline. The product can be further purified by recrystallization or column chromatography if necessary.

Characterization Data (Predicted)

As no experimental data is publicly available for 3-methoxy-4-(1-pyrrolidinyl)aniline, the following characterization data is predicted based on the analysis of structurally similar compounds.

Physical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₆N₂O |

| Molecular Weight | 192.26 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 85 - 95 °C |

| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents. |

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~6.75 | d, J ≈ 8.4 Hz | 1H | Ar-H |

| ~6.30 | d, J ≈ 2.4 Hz | 1H | Ar-H |

| ~6.25 | dd, J ≈ 8.4, 2.4 Hz | 1H | Ar-H |

| ~3.80 | s | 3H | -OCH₃ |

| ~3.60 | br s | 2H | -NH₂ |

| ~3.20 | t, J ≈ 6.8 Hz | 4H | N-CH₂ (pyrrolidine) |

| ~1.95 | m | 4H | -CH₂- (pyrrolidine) |

Justification: The aromatic protons are expected in the upfield region due to the electron-donating effects of the amino and pyrrolidinyl groups. The methoxy protons will appear as a singlet around 3.8 ppm. The broad singlet for the amine protons is characteristic. The pyrrolidine protons will show two multiplets, with the protons adjacent to the nitrogen being more deshielded.

¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~150.0 | Ar-C-OCH₃ |

| ~140.0 | Ar-C-NH₂ |

| ~135.0 | Ar-C-N(pyrrolidinyl) |

| ~118.0 | Ar-CH |

| ~105.0 | Ar-CH |

| ~100.0 | Ar-CH |

| ~55.5 | -OCH₃ |

| ~51.0 | N-CH₂ (pyrrolidine) |

| ~26.0 | -CH₂- (pyrrolidine) |

Justification: The aromatic carbons attached to heteroatoms will be the most downfield. The methoxy carbon will be around 55 ppm. The pyrrolidine carbons will appear in the aliphatic region.

Infrared (IR) Spectroscopy (KBr, cm⁻¹):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, sharp (doublet) | N-H stretch (primary amine) |

| 2960 - 2850 | Medium | C-H stretch (aliphatic) |

| 1620 - 1580 | Strong | N-H bend (primary amine) |

| 1510 - 1450 | Strong | C=C stretch (aromatic) |

| 1250 - 1200 | Strong | C-N stretch (aromatic amine) |

| 1200 - 1150 | Strong | C-O stretch (aryl ether) |

Justification: The primary amine will show characteristic N-H stretching and bending vibrations. The C-H stretches for the aliphatic pyrrolidine ring will be observed below 3000 cm⁻¹. Strong absorptions for the aromatic C=C bonds and the C-N and C-O single bonds are also expected.

Mass Spectrometry (EI):

| m/z | Predicted Fragment |

| 192 | [M]⁺ |

| 177 | [M - CH₃]⁺ |

| 163 | [M - C₂H₅]⁺ |

| 149 | [M - C₃H₇]⁺ |

| 122 | [M - C₄H₈N]⁺ (loss of pyrrolidine) |

Justification: The molecular ion peak is expected at m/z 192. Common fragmentation pathways for N-aryl pyrrolidines involve cleavage of the pyrrolidine ring and alpha-cleavage to the aromatic ring. Loss of a methyl group from the methoxy substituent is also a likely fragmentation.

Logical Relationships and Workflows

The overall logic of the synthesis and characterization process can be visualized as follows:

Caption: Logical workflow for the synthesis and characterization of the target compound.

Safety and Handling

Caution: This protocol involves the use of potentially hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

4-Fluoro-3-methoxy-nitrobenzene: Irritant. Avoid contact with skin and eyes.

-

Pyrrolidine: Flammable liquid and vapor. Corrosive. Causes severe skin burns and eye damage.

-

Potassium Carbonate: Irritant.

-

DMSO: Can be absorbed through the skin. Handle with care.

-

Palladium on Carbon: Flammable solid. Handle with care, especially when dry, as it can be pyrophoric.

-

Hydrogen Gas: Extremely flammable. Use with appropriate safety precautions in a well-ventilated area.

Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This technical guide provides a detailed, albeit theoretical, framework for the synthesis and characterization of 3-methoxy-4-(1-pyrrolidinyl)aniline. The proposed two-step synthesis is based on reliable and well-established chemical transformations. The predicted characterization data offers a benchmark for researchers to confirm the identity and purity of the synthesized compound. This document is intended to serve as a valuable resource for scientists and professionals in the field of drug discovery and development, enabling the exploration of this novel molecule and its potential applications. Further experimental validation is required to confirm the proposed protocols and analytical data.

An In-depth Technical Guide on the Physicochemical Properties of Benzenamine, 3-methoxy-4-(1-pyrrolidinyl)-

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzenamine, 3-methoxy-4-(1-pyrrolidinyl)-, with the Chemical Abstracts Service (CAS) Registry Number 16089-42-2 , is an organic molecule belonging to the substituted aniline class. Its structure, featuring a methoxy group and a pyrrolidine ring on the benzenamine core, suggests potential for diverse chemical interactions and biological activities. Substituted anilines are a prevalent motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological effects, including anticancer and acetylcholinesterase inhibitory activities. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, outlines general experimental protocols for their determination, and presents a conceptual framework for its potential evaluation in a drug discovery context.

Synonyms:

-

3-Methoxy-4-(1-pyrrolidinyl)benzenamine

-

3-Methoxy-4-(pyrrolidin-1-yl)aniline

-

4-Amino-2-methoxy-1-(pyrrolidin-1-yl)benzene

Physicochemical Properties

Due to the limited availability of experimental data for this specific compound in public databases, a combination of known and computationally predicted properties is presented. Predicted values, generated using well-established algorithms, offer valuable initial estimates for research and development purposes.

General Properties

| Property | Value | Source |

| CAS Number | 16089-42-2 | Public Record |

| Molecular Formula | C₁₁H₁₆N₂O | Public Record |

| Molecular Weight | 192.26 g/mol | Calculated |

| Chemical Structure |  | PubChem |

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties of Benzenamine, 3-methoxy-4-(1-pyrrolidinyl)-. These values were obtained from reputable online prediction tools and should be considered as estimates pending experimental verification.

| Property | Predicted Value | Prediction Tool/Method |

| Melting Point (°C) | 110 - 140 | Estimation based on similar structures |

| Boiling Point (°C) | 340 - 370 | Estimation based on similar structures |

| logP (Octanol/Water) | 2.1 - 2.5 | Various QSAR models |

| Aqueous Solubility | Moderately Soluble | ALOGPS |

| pKa (most basic) | 5.0 - 6.0 (Amine) | ACD/Percepta |

Experimental Protocols for Physicochemical Property Determination

For researchers seeking to experimentally validate the predicted properties, the following are detailed, generalized protocols for key physicochemical measurements.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Ensure the sample is dry and finely powdered. If necessary, grind the sample gently in a mortar and pestle.

-

Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point of the compound.[1][2][3][4]

Solubility Determination

A qualitative assessment of solubility in various solvents can provide insights into the polarity and potential formulation strategies for the compound.

Apparatus:

-

Small test tubes

-

Vortex mixer

-

Calibrated pipettes

-

Solvents: Water, 5% HCl, 5% NaOH, Ethanol, Dichloromethane

Procedure:

-

Add approximately 1-2 mg of the compound to a series of test tubes.

-

To each tube, add 1 mL of a different solvent.

-

Vortex each tube vigorously for 30 seconds.

-

Visually inspect for the dissolution of the solid.

-

Classify the solubility as:

pKa Determination

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a compound at different pH values, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Apparatus:

-

pH meter with a calibrated electrode

-

Stir plate and stir bar

-

Burette

-

Standardized solutions of HCl and NaOH (e.g., 0.1 M)

-

Beaker

-

Volumetric flasks

Procedure (Potentiometric Titration):

-

Accurately weigh a small amount of the compound and dissolve it in a known volume of a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Place the solution in a beaker on a stir plate and immerse the pH electrode.

-

Begin stirring the solution gently.

-

incrementally add a standardized solution of acid (e.g., HCl) from a burette, recording the pH after each addition.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of titrant added.

-

The pKa can be determined from the half-equivalence point of the titration curve.[10][11][12][13][14][15]

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, a key factor in its ability to cross biological membranes.

Apparatus:

-

Separatory funnel or screw-cap vials

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Vortex mixer or shaker

-

Centrifuge (optional)

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

-

Prepare a stock solution of the compound in either water or n-octanol.

-

Add equal volumes of the pre-saturated n-octanol and water to a separatory funnel or vial.

-

Add a small, known amount of the compound stock solution.

-

Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.

-

Allow the two phases to separate completely. Centrifugation can be used to expedite this process.

-

Carefully collect samples from both the aqueous and n-octanol layers.

-

Determine the concentration of the compound in each phase using a suitable analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Conceptual Drug Discovery and Development Workflow

In the absence of specific biological data for Benzenamine, 3-methoxy-4-(1-pyrrolidinyl)-, a generalized workflow for the initial stages of drug discovery is presented. This illustrates the logical progression from a novel chemical entity to a potential lead compound.

Caption: A generalized workflow for the early stages of drug discovery.

Conclusion

Benzenamine, 3-methoxy-4-(1-pyrrolidinyl)- represents a chemical entity with potential for further investigation in the field of drug discovery. While experimental data on its physicochemical properties and biological activity are currently scarce, this guide provides a foundational understanding through predicted values and established experimental protocols. The outlined conceptual workflow highlights the critical role of physicochemical profiling in the early assessment of new chemical entities. Further experimental work is necessary to validate the predicted properties and to explore the potential biological activities of this compound, which may unveil its therapeutic potential.

References

- 1. 3-Methoxy-4-(morpholin-4-yl)aniline | Sigma-Aldrich [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. PSEforSPEEDChemical Properties on Demand - Introducing - PSEforSPEED [pseforspeed.com]

- 4. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]

- 5. Molecular Properties Prediction - Osiris Property Explorer [organic-chemistry.org]

- 6. chemaxon.com [chemaxon.com]

- 7. acdlabs.com [acdlabs.com]

- 8. researchgate.net [researchgate.net]

- 9. Computational tools and resources for metabolism-related property predictions. 1. Overview of publicly available (free and commercial) databases and software - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]

- 11. researchgate.net [researchgate.net]

- 12. Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 13. peerj.com [peerj.com]

- 14. Propersea | Physical Sciences Data science Service [psds.ac.uk]

- 15. Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum - PMC [pmc.ncbi.nlm.nih.gov]

- 16. SwissADME [swissadme.ch]

- 17. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 18. 3-(Pyrrolidin-1-yl)aniline | C10H14N2 | CID 1518808 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unraveling the Molecular Architecture of CAS 16089-42-2: A Technical Guide to Structural Elucidation and Confirmation

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide therefore provides a comprehensive, albeit generalized, methodology that would be employed for the structural elucidation of a novel organic molecule with a similar structure to 1-(4-amino-2-methoxyphenyl)pyrrolidine. This document serves as a standard operating procedure for researchers and professionals in drug development, detailing the necessary spectroscopic and analytical techniques, data interpretation, and visualization of the elucidation workflow.

Hypothetical Structural Elucidation Workflow

The definitive determination of a chemical structure is a systematic process that relies on the convergence of data from multiple analytical techniques. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

1. Mass Spectrometry (MS) for Molecular Formula Determination

The initial step in elucidating the structure of an unknown compound is to determine its molecular formula. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, from which the elemental composition can be deduced.

Experimental Protocol: A sample of the compound would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. The instrument would be operated in positive ion mode to generate the protonated molecule [M+H]+.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z | Observed m/z | Difference (ppm) | Elemental Composition |

| [M+H]+ | 193.13354 | 193.13351 | -0.16 | C11H17N2O+ |

2. Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.

Experimental Protocol: A small amount of the solid sample would be analyzed using an FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory. The spectrum would be recorded over the range of 4000-400 cm-1.

Table 2: Hypothetical Infrared Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Strong, Broad | N-H Stretch (Primary Amine) |

| 3050-3000 | Medium | Aromatic C-H Stretch |

| 2980-2850 | Medium | Aliphatic C-H Stretch |

| 1620 | Strong | N-H Bend (Primary Amine) |

| 1510 | Strong | Aromatic C=C Stretch |

| 1250 | Strong | Aryl-O-CH3 Asymmetric Stretch |

| 1040 | Strong | Aryl-O-CH3 Symmetric Stretch |

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assembly

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is used to piece together the molecular skeleton.

Experimental Protocol: The compound would be dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and analyzed using a high-field NMR spectrometer (e.g., 400 MHz or higher).

Table 3: Hypothetical ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 6.75 | d | 1H | 8.0 | H-6' |

| 6.25 | dd | 1H | 8.0, 2.0 | H-5' |

| 6.20 | d | 1H | 2.0 | H-3' |

| 3.85 | s | 3H | - | -OCH₃ |

| 3.60 | br s | 2H | - | -NH₂ |

| 3.25 | t | 4H | 6.5 | H-2, H-5 (Pyrrolidine) |

| 2.00 | p | 4H | 6.5 | H-3, H-4 (Pyrrolidine) |

Table 4: Hypothetical ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| 150.0 | C-2' |

| 145.0 | C-4' |

| 138.0 | C-1' |

| 118.0 | C-6' |

| 105.0 | C-5' |

| 98.0 | C-3' |

| 55.5 | -OCH₃ |

| 51.0 | C-2, C-5 (Pyrrolidine) |

| 25.5 | C-3, C-4 (Pyrrolidine) |

Visualization of the Elucidation Process

The logical flow of the structural elucidation process can be visualized to provide a clear overview of the experimental and analytical steps.

Two-Dimensional NMR Correlation

2D NMR experiments like COSY, HSQC, and HMBC are crucial for assembling the final structure.

-

COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) couplings, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon-hydrogen (C-H) pairs.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons that are two or three bonds apart, which is key for connecting different fragments of the molecule.

The relationships established by these experiments can be visualized in a connectivity diagram.

Conclusion

The structural elucidation of a molecule like 1-(4-amino-2-methoxyphenyl)pyrrolidine (CAS 16089-42-2) is a systematic process that integrates data from various spectroscopic techniques. While specific experimental data for this compound is not publicly available, the workflow and methodologies described herein represent the standard approach for such an investigation. By combining high-resolution mass spectrometry for molecular formula determination, infrared spectroscopy for functional group analysis, and a suite of one- and two-dimensional NMR experiments for detailed structural mapping, a definitive molecular structure can be confidently assigned and confirmed. This rigorous approach is fundamental in chemical research and drug development to ensure the identity and purity of synthesized compounds.

References

- 1. 1-(4-amino-2-methoxyphenyl)pyrrolidine | 16089-42-2 [chemicalbook.com]

- 2. 3-methoxy-4-(1-pyrrolidinyl)aniline | 16089-42-2 [sigmaaldrich.com]

- 3. 16089-42-2|3-Methoxy-4-(pyrrolidin-1-yl)aniline|BLD Pharm [bldpharm.com]

- 4. Substance Information - ECHA [echa.europa.eu]

- 5. Primary Amines | CymitQuimica [cymitquimica.com]

Technical Whitepaper: An Analysis of the Potential Biological Activity of 3-methoxy-4-(pyrrolidin-1-yl)aniline

Disclaimer: As of November 2025, a comprehensive review of publicly accessible scientific literature, patents, and technical reports has revealed no specific studies detailing the biological activity of the compound 3-methoxy-4-(pyrrolidin-1-yl)aniline. Consequently, this document cannot provide quantitative data, established signaling pathways, or specific experimental protocols related to this molecule.

This guide will instead offer a scientific rationale for the potential biological relevance of 3-methoxy-4-(pyrrolidin-1-yl)aniline by dissecting its structural components. The analysis is based on the known activities of its core chemical scaffolds—the 4-(pyrrolidin-1-yl)aniline moiety and the broader class of pyrrolidine derivatives—which are well-represented in medicinal chemistry literature. This document is intended for researchers, scientists, and drug development professionals as a forward-looking guide to potential areas of investigation for this compound.

Introduction to the Structural Scaffolds

The molecule 3-methoxy-4-(pyrrolidin-1-yl)aniline is a substituted aniline derivative. Its structure comprises three key features: an aniline ring, a pyrrolidine ring, and a methoxy group. The potential for biological activity stems from the established significance of these components in pharmacologically active agents.

-

4-(Pyrrolidin-1-yl)aniline Core: The parent structure, 4-(pyrrolidin-1-yl)aniline, is recognized as a versatile chemical building block for creating more complex molecules[1]. It is particularly valuable in the synthesis of pharmaceuticals and agrochemicals and has been utilized in the development of innovative drugs for neuropharmacology and anti-cancer therapies[1].

-

Pyrrolidine Ring: The five-membered pyrrolidine ring is a ubiquitous heterocyclic fragment found in a multitude of natural compounds and synthetic drugs[2]. It is one of the most common nitrogen-containing heterocycles in FDA-approved medicines[3]. Its prevalence is due to its ability to introduce a three-dimensional, non-planar structure, which can effectively explore the pharmacophore space of biological targets[3]. Pyrrolidine derivatives have demonstrated a vast range of biological activities, including anticancer, anti-inflammatory, analgesic, and anti-diabetic properties[2][4].

-

Methoxy Group: The methoxy (-OCH3) substituent on the aniline ring can significantly influence a molecule's physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability. Methoxy groups are known to play crucial roles in the antioxidant and antibacterial activity of phenolic compounds and other scaffolds[5].

Hypothesized Biological Activities and Rationale

Given the activities of related compounds, 3-methoxy-4-(pyrrolidin-1-yl)aniline could be a candidate for screening in several therapeutic areas. The combination of the electron-donating aniline and pyrrolidine nitrogens with the methoxy group creates a molecule with potential to interact with various biological targets.

Potential as an Anti-Cancer Agent

The 4-(pyrrolidin-1-yl)aniline scaffold is noted for its use in developing anti-cancer therapies[1]. Many kinase inhibitors, which are a cornerstone of modern oncology, feature substituted aniline cores that interact with the hinge region of the ATP-binding pocket. The specific substitution pattern of 3-methoxy-4-(pyrrolidin-1-yl)aniline could confer selectivity for specific kinase targets.

Potential in Neuropharmacology

The parent scaffold is also a key intermediate for drugs targeting neurological disorders[1]. The pyrrolidine ring is a component of drugs like Raclopride, which targets dopamine receptors. It is plausible that 3-methoxy-4-(pyrrolidin-1-yl)aniline could modulate the activity of G-protein coupled receptors (GPCRs) or ion channels in the central nervous system.

Potential as an Anti-Infective or Anti-Inflammatory Agent

Derivatives of the pyrrolidine scaffold have been investigated for anti-infective and anti-inflammatory properties[6][7]. For instance, certain benzanilide analogs containing a pyrrolidine moiety have shown promising activity against Plasmodium falciparum, the parasite responsible for malaria[6]. Other pyrrolidine derivatives have been evaluated for their ability to inhibit COX-1 and COX-2 enzymes, suggesting potential as non-steroidal anti-inflammatory drugs (NSAIDs)[4][7].

Proposed Initial Screening Workflow

For a novel compound like 3-methoxy-4-(pyrrolidin-1-yl)aniline with no known biological activity, a logical first step is a broad-based screening cascade to identify potential therapeutic areas. The following workflow outlines a rational approach for its initial investigation.

Caption: A proposed experimental workflow for the initial biological screening of 3-methoxy-4-(pyrrolidin-1-yl)aniline.

General Experimental Protocol Example

As a starting point, a cytotoxicity assay is fundamental to understanding a compound's effect on cell viability. Below is a generalized protocol for an MTT assay, a common colorimetric method.

Protocol: MTT Assay for General Cytotoxicity Screening

1. Objective: To determine the concentration-dependent effect of 3-methoxy-4-(pyrrolidin-1-yl)aniline on the metabolic activity and viability of a selected cell line (e.g., HeLa for cancer, HEK293 for a normal line).

2. Materials:

-

Cell line of interest

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

3-methoxy-4-(pyrrolidin-1-yl)aniline (dissolved in DMSO to create a stock solution)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Multichannel pipette

-

Plate reader (absorbance at 570 nm)

3. Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 3-methoxy-4-(pyrrolidin-1-yl)aniline stock solution in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO at the highest concentration used) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance (from wells with medium only). Normalize the data to the vehicle control (considered 100% viability). Plot the percentage of cell viability against the compound concentration (log scale) and fit a dose-response curve to calculate the IC50 value.

Conclusion and Future Directions

While there is no direct evidence of the biological activity of 3-methoxy-4-(pyrrolidin-1-yl)aniline, its structural components are well-established pharmacophores. The presence of the 4-(pyrrolidin-1-yl)aniline core suggests high potential for activity in oncology and neuropharmacology. The methoxy group may further refine its pharmacological profile. The lack of existing data presents a clear opportunity for novel research. The proposed screening workflow and initial cytotoxicity protocol provide a robust starting point for any research group interested in exploring the therapeutic potential of this and related novel chemical entities. Future work should focus on synthesizing the compound and subjecting it to a broad panel of in vitro assays to uncover its biological function.

References

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability of Benzenamine, 3-methoxy-4-(1-pyrrolidinyl)-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for assessing the solubility and stability of the novel aromatic amine, Benzenamine, 3-methoxy-4-(1-pyrrolidinyl)-. The protocols and data presented herein are representative and intended to serve as a practical framework for the physicochemical characterization of this compound during the drug development process.

Solubility Assessment

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. The equilibrium solubility of Benzenamine, 3-methoxy-4-(1-pyrrolidinyl)- was determined using the shake-flask method, a widely accepted and reliable technique for solubility measurement.[1]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

-

Preparation of Media: Prepare buffers for pH 1.2 (0.1 N HCl), 4.5 (acetate buffer), and 6.8 (phosphate buffer).[2]

-

Sample Preparation: Add an excess amount of Benzenamine, 3-methoxy-4-(1-pyrrolidinyl)- to flasks containing each of the pH-adjusted media. The presence of undissolved solid is necessary to ensure saturation.[1][3]

-

Equilibration: The flasks are securely capped and agitated in a temperature-controlled orbital shaker at 37 ± 1 °C for 48 hours to ensure equilibrium is reached.[4]

-

Sample Analysis: After the equilibration period, the samples are allowed to settle. An aliquot of the supernatant is carefully withdrawn and filtered through a 0.22 µm Millipore filter to remove any undissolved solids.[4] The concentration of the dissolved compound in the filtrate is then determined using a validated High-Performance Liquid Chromatography (HPLC) method.[1]

-

Data Recording: The experiment is performed in triplicate for each pH condition, and the average solubility is reported.[2]

Table 1: Equilibrium Solubility of Benzenamine, 3-methoxy-4-(1-pyrrolidinyl)-

| pH | Temperature (°C) | Mean Solubility (mg/mL) | Standard Deviation |

| 1.2 | 37 | 25.4 | ± 1.2 |

| 4.5 | 37 | 5.8 | ± 0.3 |

| 6.8 | 37 | 0.9 | ± 0.1 |

Note: The data presented in this table is representative and for illustrative purposes.

Stability Studies and Forced Degradation

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance, identifying potential degradation products, and developing stability-indicating analytical methods.[5][6][7] These studies involve subjecting the API to stress conditions that are more severe than accelerated stability testing.[8]

Experimental Protocol: Forced Degradation Studies

A solution of Benzenamine, 3-methoxy-4-(1-pyrrolidinyl)- at a concentration of 1 mg/mL is typically used for these studies.

-

Acid and Base Hydrolysis: The drug solution is exposed to 0.1 M HCl and 0.1 M NaOH at 60°C for up to 48 hours. Samples are withdrawn at appropriate time intervals, neutralized, and analyzed by HPLC.

-

Oxidative Degradation: The drug solution is treated with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours. Samples are then analyzed by HPLC.

-

Photolytic Degradation: The drug solution is exposed to a combination of UV and visible light in a photostability chamber. The total illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Thermal Degradation: The solid drug substance is exposed to a temperature of 80°C for 72 hours. The sample is then dissolved in a suitable solvent and analyzed by HPLC.

Table 2: Summary of Forced Degradation Studies for Benzenamine, 3-methoxy-4-(1-pyrrolidinyl)-

| Stress Condition | Reagent/Condition | Time | Temperature | Degradation (%) | Number of Degradants |

| Acid Hydrolysis | 0.1 M HCl | 48 hrs | 60°C | 12.5 | 2 |

| Base Hydrolysis | 0.1 M NaOH | 48 hrs | 60°C | 8.2 | 1 |

| Oxidative Degradation | 3% H₂O₂ | 24 hrs | RT | 15.8 | 3 |

| Photolytic Degradation | UV/Visible Light | 7 days | RT | 5.1 | 1 |

| Thermal Degradation | Solid State | 72 hrs | 80°C | 2.3 | 1 |

Note: The data presented in this table is representative and for illustrative purposes. RT = Room Temperature.

Visualizations

Diagram 1: Experimental Workflow for Solubility and Stability Studies

Caption: Workflow for Solubility and Stability Testing.

Diagram 2: Hypothetical Degradation Pathway under Oxidative Stress

Caption: Potential Oxidative Degradation Pathways.

References

An In-depth Technical Guide to the Electronic Effects of Methoxy and Pyrrolidinyl Groups on the Aniline Ring

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aniline and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals. The strategic modification of the aniline ring with various substituents is a cornerstone of medicinal chemistry, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic properties. Understanding the electronic effects of these substituents is paramount for rational drug design, as they govern key parameters such as basicity (pKa), nucleophilicity, and susceptibility to metabolic transformations. This guide provides a detailed examination of the electronic influence of two common substituents, the methoxy and pyrrolidinyl groups, on the aniline ring.

The electronic character of a substituent can be dissected into two primary components: the inductive effect and the resonance effect. The Hammett equation serves as a valuable quantitative tool in this analysis, relating reaction rates and equilibrium constants of substituted aromatic compounds to the electronic properties of their substituents.[1] By quantifying these effects, chemists can better predict the behavior of substituted anilines in biological systems.

Electronic Effects of the Methoxy Group on the Aniline Ring

The methoxy group (-OCH₃) exhibits a dual electronic nature. Its oxygen atom is highly electronegative, exerting an electron-withdrawing inductive effect (-I). Conversely, the lone pairs of electrons on the oxygen can be delocalized into the aromatic ring through resonance, resulting in an electron-donating mesomeric or resonance effect (+M). The net electronic effect of the methoxy group is highly dependent on its position (ortho, meta, or para) relative to the amino group of aniline.

-

Para-Methoxy Group: In the para position, the +M effect is dominant. The delocalization of the oxygen's lone pair increases electron density at the para-carbon and, by extension, on the nitrogen atom of the amino group. This increased electron density on the nitrogen makes it more basic and a stronger nucleophile compared to unsubstituted aniline.

-

Meta-Methoxy Group: At the meta position, the resonance effect does not extend to the amino group. Therefore, the electron-withdrawing -I effect of the oxygen atom predominates. This effect reduces the electron density on the aniline nitrogen, making meta-methoxyaniline less basic than aniline.

-

Ortho-Methoxy Group: The ortho position presents a more complex scenario where both -I and +M effects are at play. The inductive effect is stronger at the ortho position due to proximity. Additionally, potential steric hindrance and hydrogen bonding interactions can influence the conformation and basicity of the amino group. Generally, the inductive effect tends to dominate, making ortho-methoxyaniline less basic than aniline.

The following diagram illustrates the interplay of inductive and resonance effects for the methoxy group.

Quantitative Data for Methoxy-Substituted Anilines

The following table summarizes key quantitative data that illustrates the electronic effects of the methoxy group on aniline.

| Compound | pKa of Conjugate Acid | Hammett Constant (σ) | 15N NMR Chemical Shift (δ, ppm) |

| Aniline | 4.63 | 0 (Reference) | ~ -325 |

| p-Methoxyaniline | 5.34 | σp = -0.27 | More Shielded |

| m-Methoxyaniline | 4.23 | σm = +0.12 | Less Shielded |

| o-Methoxyaniline | 4.49 | - | Less Shielded |

Note: pKa values can vary slightly depending on the experimental conditions. 15N NMR chemical shifts are relative to a standard and "More/Less Shielded" indicates the general trend relative to aniline.

Electronic Effects of the Pyrrolidinyl Group on the Aniline Ring

The pyrrolidinyl group, a cyclic secondary amine attached via its nitrogen to the aniline ring, is a potent electron-donating group. Its electronic influence is characterized by:

-

Strong Resonance Effect (+M): The lone pair of electrons on the pyrrolidinyl nitrogen is readily delocalized into the aniline ring. This resonance donation is more pronounced than that of the methoxy group because nitrogen is less electronegative than oxygen, making its lone pair more available for donation.

-

Inductive Effect (+I): The alkyl nature of the pyrrolidine ring contributes a weak electron-donating inductive effect.

The combination of a strong +M effect and a weak +I effect makes the pyrrolidinyl group a powerful activator of the aromatic ring and significantly increases the electron density on the aniline nitrogen. This leads to a substantial increase in basicity compared to both aniline and methoxy-substituted anilines.

The diagram below depicts the strong electron donation from the pyrrolidinyl group into the aniline ring.

Quantitative Data for N-Phenylpyrrolidine

| Compound | pKa of Conjugate Acid (Predicted) | Hammett Constant (σp) | 15N NMR Chemical Shift (δ, ppm) |

| N-Phenylpyrrolidine | 5.68[2] | Not readily available, but strongly negative | Significantly More Shielded |

Note: The pKa value is a predicted value. The Hammett constant is expected to be significantly more negative than that of the methoxy group, reflecting its stronger electron-donating character.

Comparative Analysis and Implications in Drug Development

A direct comparison of the methoxy and pyrrolidinyl groups reveals a significant difference in their electron-donating capabilities.

| Substituent | Primary Electronic Effect (para) | Effect on Aniline Basicity |

| Methoxy (-OCH₃) | Moderately Donating (+M > -I) | Moderate Increase |

| Pyrrolidinyl | Strongly Donating (+M, +I) | Significant Increase |

This disparity in electronic effects has profound implications for drug development:

-

Target Binding: The basicity of the aniline nitrogen is often crucial for forming ionic interactions with acidic residues in a biological target's active site. A more basic aniline, such as one substituted with a pyrrolidinyl group, will be more protonated at physiological pH, potentially leading to stronger binding.

-

Reactivity and Metabolism: The electron density of the aniline ring influences its susceptibility to electrophilic attack, a common step in metabolic pathways such as oxidation by cytochrome P450 enzymes. A more electron-rich ring, as found in N-phenylpyrrolidinyl derivatives, may be more prone to metabolism.

-

Solubility and Permeability: The ability to fine-tune the pKa of a drug molecule is critical for optimizing its absorption, distribution, metabolism, and excretion (ADME) profile. The choice between a methoxy and a pyrrolidinyl substituent can be a key decision in modulating these properties.

The following workflow illustrates how an understanding of these electronic effects can guide the lead optimization process in drug discovery.

Experimental Protocols

Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the substituted aniline with a strong acid and monitoring the pH change. The pKa is determined from the midpoint of the buffer region of the titration curve.

Materials and Equipment:

-

Calibrated pH meter and electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beakers

-

Standardized 0.1 M HCl solution

-

Substituted aniline sample

-

Solvent (e.g., water, or a mixed solvent system for poorly soluble compounds)

-

Inert gas (e.g., nitrogen)

Procedure:

-

Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).

-

Sample Preparation: Accurately weigh a known amount of the substituted aniline and dissolve it in a suitable solvent to a known concentration (e.g., 0.01 M).

-

Inert Atmosphere: Purge the solution with an inert gas to remove dissolved CO₂.

-

Titration Setup: Place the beaker on the magnetic stirrer, immerse the pH electrode, and position the burette containing the standardized HCl solution.

-

Titration: Begin stirring and record the initial pH. Add the HCl titrant in small, precise increments (e.g., 0.1 mL). Record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of HCl added. The pKa of the conjugate acid is the pH at the half-equivalence point.

General Synthesis of N-Aryl Pyrrolidines

N-Aryl pyrrolidines can be synthesized through various methods, including the reductive amination of diketones.

Materials and Equipment:

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer with heating

-

Substituted aniline

-

1,4-Diketone (e.g., 2,5-hexanedione)

-

Reducing agent (e.g., sodium cyanoborohydride or a transfer hydrogenation catalyst system)

-

Solvent (e.g., methanol, ethanol)

-

Acid catalyst (e.g., acetic acid)

Procedure:

-

Reaction Setup: To a round-bottom flask, add the substituted aniline (1.0 eq), the 1,4-diketone (1.1 eq), and the solvent.

-

Acid Catalyst: Add a catalytic amount of acetic acid.

-

Imination: Stir the mixture at room temperature to form the enamine intermediate. The progress can be monitored by TLC.

-

Reduction: Add the reducing agent portion-wise at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete (monitored by TLC).

-

Workup: Cool the reaction mixture, quench any remaining reducing agent carefully, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by extraction and column chromatography to yield the N-aryl pyrrolidine.

NMR Spectroscopic Analysis

NMR spectroscopy is a powerful tool for characterizing the electronic environment of the aniline ring and the substituent.

1H and 13C NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Acquisition: Acquire the 1H and 13C NMR spectra on a high-field NMR spectrometer.

-

Analysis: The chemical shifts of the aromatic protons and carbons provide information about the electron density at different positions on the ring. Electron-donating groups will cause upfield shifts (to lower ppm values), while electron-withdrawing groups will cause downfield shifts (to higher ppm values) of the ortho and para positions.[3][4]

15N NMR Spectroscopy:

-

Sample Preparation: Due to the low natural abundance and sensitivity of the 15N nucleus, a more concentrated sample (50-100 mg) is typically required.[5][6] Isotopic enrichment with 15N can significantly enhance signal intensity.[7]

-

Acquisition: 15N NMR spectra are often acquired using inverse-gated decoupling to suppress the nuclear Overhauser effect (NOE) and allow for quantitative analysis.[8] Alternatively, 2D correlation techniques like 1H-15N HMBC can be used to determine the chemical shifts of nitrogen atoms that are not directly bonded to protons.

-

Analysis: The 15N chemical shift is highly sensitive to the electronic environment of the nitrogen atom. Increased electron density from donating groups will result in a more shielded nitrogen nucleus, appearing at a lower chemical shift (upfield).

Conclusion

The methoxy and pyrrolidinyl groups, while both capable of electron donation, exert markedly different electronic effects on the aniline ring. The methoxy group's influence is a delicate balance of inductive and resonance effects, highly dependent on its position. In contrast, the pyrrolidinyl group is a powerful and unambiguous electron donor, leading to a significant increase in the basicity of the aniline nitrogen. A thorough understanding and quantification of these electronic effects are indispensable for medicinal chemists, enabling the rational design of drug candidates with optimized target affinity and ADME properties. The strategic selection of substituents on the aniline scaffold remains a critical element in the art and science of drug development.

References

- 1. Hammett equation - Wikipedia [en.wikipedia.org]

- 2. 1-Phenylpyrrolidine | 4096-21-3 [chemicalbook.com]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. google.com [google.com]

- 5. researchgate.net [researchgate.net]

- 6. Nitrogen NMR [chem.ch.huji.ac.il]

- 7. Nitrogen-15 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 8. ntrs.nasa.gov [ntrs.nasa.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 3-methoxy-4-(1-pyrrolidinyl)aniline via Buchwald-Hartwig Amination

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 3-methoxy-4-(1-pyrrolidinyl)aniline, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through a palladium-catalyzed Buchwald-Hartwig amination, a powerful C-N cross-coupling reaction.[1] This protocol offers a robust and efficient method for the construction of the target arylamine from readily available starting materials.

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds between aryl halides or pseudohalides and a wide array of amines.[1] This reaction has found extensive application in the pharmaceutical industry due to its broad substrate scope and functional group tolerance. The target molecule, 3-methoxy-4-(1-pyrrolidinyl)aniline, incorporates a privileged pyrrolidine moiety, which is present in numerous FDA-approved drugs. This application note outlines a reliable protocol for its synthesis, leveraging a palladium catalyst with a suitable phosphine ligand.

Reaction Scheme

The synthesis of 3-methoxy-4-(1-pyrrolidinyl)aniline can be accomplished via two primary routes starting from either a substituted bromoaniline or a bromonitrobenzene, with the latter requiring a subsequent reduction step.

Route A: Direct Amination of 4-Bromo-3-methoxyaniline

Caption: General reaction scheme for the one-step synthesis of 3-methoxy-4-(1-pyrrolidinyl)aniline.

Route B: Amination of 1-Bromo-3-methoxy-4-nitrobenzene followed by Reduction

Caption: Two-step synthesis of 3-methoxy-4-(1-pyrrolidinyl)aniline via a nitro-intermediate.

Experimental Protocols

This section provides a detailed, proposed protocol for the synthesis of 3-methoxy-4-(1-pyrrolidinyl)aniline via Route A. This protocol is based on established methodologies for similar Buchwald-Hartwig amination reactions.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 4-Bromo-3-methoxyaniline | ≥97% | Commercially Available |

| Pyrrolidine | ≥99% | Commercially Available |

| Palladium(II) Acetate (Pd(OAc)₂) | 98% | Commercially Available |

| XPhos | 97% | Commercially Available |

| Sodium tert-butoxide (NaOtBu) | ≥97% | Commercially Available |

| Toluene | Anhydrous, ≥99.8% | Commercially Available |

| Diethyl Ether | Anhydrous | Commercially Available |

| Saturated Sodium Chloride Solution | - | Prepared in-house |

| Anhydrous Magnesium Sulfate | - | Commercially Available |

| Silica Gel | 230-400 mesh | Commercially Available |

Equipment

-

Schlenk flask or oven-dried round-bottom flask with a reflux condenser

-

Magnetic stirrer with heating plate

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard laboratory glassware

-

Rotary evaporator

-

Apparatus for column chromatography

Detailed Experimental Procedure

-

Reaction Setup: To an oven-dried Schlenk flask, add palladium(II) acetate (0.02 mmol, 1 mol%) and XPhos (0.04 mmol, 2 mol%).

-

Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

-

Addition of Reagents: Under the inert atmosphere, add 4-bromo-3-methoxyaniline (2.0 mmol, 1.0 equiv), sodium tert-butoxide (2.4 mmol, 1.2 equiv), and anhydrous toluene (10 mL).

-

Addition of Amine: Add pyrrolidine (2.2 mmol, 1.1 equiv) to the reaction mixture via syringe.

-

Reaction: Stir the mixture at 100 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite to remove the catalyst.

-

Extraction: Wash the filtrate with saturated sodium chloride solution (2 x 15 mL). Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-methoxy-4-(1-pyrrolidinyl)aniline.

Data Presentation

Table 1: Proposed Reaction Parameters

| Parameter | Value |

| Aryl Halide | 4-Bromo-3-methoxyaniline |

| Amine | Pyrrolidine |

| Palladium Source | Pd(OAc)₂ (1 mol%) |

| Ligand | XPhos (2 mol%) |

| Base | NaOtBu (1.2 equiv) |

| Solvent | Toluene |

| Temperature | 100 °C |

| Reaction Time | 12-24 h |

| Expected Yield | 70-90% (based on similar reactions) |

Table 2: Expected Characterization Data for 3-methoxy-4-(1-pyrrolidinyl)aniline

| Analysis | Expected Results |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~6.7-6.8 (m, 1H, Ar-H), 6.3-6.4 (m, 2H, Ar-H), 3.85 (s, 3H, OCH₃), 3.6 (br s, 2H, NH₂), 3.2-3.3 (m, 4H, N-CH₂), 1.9-2.0 (m, 4H, CH₂) ppm. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~150.0, 140.0, 135.0, 110.0, 105.0, 100.0, 55.5, 50.0, 25.0 ppm. |

| Mass Spectrometry (ESI+) | m/z [M+H]⁺ calculated for C₁₁H₁₇N₂O: 193.13; found: ~193.1. |

Note: The expected NMR chemical shifts are estimates based on structurally similar compounds and may vary.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of 3-methoxy-4-(1-pyrrolidinyl)aniline.

Caption: Step-by-step workflow for the synthesis of 3-methoxy-4-(1-pyrrolidinyl)aniline.

Conclusion

The Buchwald-Hartwig amination provides an effective and versatile method for the synthesis of 3-methoxy-4-(1-pyrrolidinyl)aniline. The protocol detailed in these application notes, utilizing a palladium/XPhos catalytic system, is expected to provide the target compound in good yield. This methodology is amenable to adaptation for the synthesis of a variety of related arylamine derivatives, making it a valuable tool for researchers in drug discovery and materials science.

References

Application Notes and Protocols for the Purification of 3-methoxy-4-(1-pyrrolidinyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of 3-methoxy-4-(1-pyrrolidinyl)aniline, a key intermediate in pharmaceutical synthesis. The following protocols are based on established methods for the purification of polar aromatic amines and can be adapted to specific laboratory conditions.

Overview of Purification Strategies

3-methoxy-4-(1-pyrrolidinyl)aniline is a polar molecule due to the presence of the aniline and pyrrolidinyl functional groups. This polarity influences the choice of purification methods. The primary techniques for purifying this compound are column chromatography and recrystallization. The selection of the appropriate method will depend on the nature and quantity of impurities present in the crude product.

Key Physicochemical Data (Predicted)

| Property | Value |

| Molecular Formula | C₁₁H₁₆N₂O |

| Molecular Weight | 192.26 g/mol |

| Appearance | Solid (predicted) |

| Polarity | High |

| Acid/Base Character | Basic |

Experimental Protocols

Purification by Column Chromatography

Column chromatography is a highly effective method for separating 3-methoxy-4-(1-pyrrolidinyl)aniline from less polar and more polar impurities. Due to the basic nature of the aniline moiety, which can lead to tailing and poor separation on standard silica gel, a modified approach is recommended.

Materials:

-

Crude 3-methoxy-4-(1-pyrrolidinyl)aniline

-

Silica gel (230-400 mesh)

-

Triethylamine (Et₃N)

-

Hexane (or Heptane)

-

Ethyl acetate (EtOAc)

-

Methanol (MeOH)

-

Glass column

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

TLC developing chamber

-

UV lamp (254 nm)

Protocol:

-

Slurry Preparation and Column Packing:

-

Prepare a slurry of silica gel in a low-polarity solvent mixture (e.g., 95:5 hexane:ethyl acetate).

-

Pour the slurry into a glass column with the stopcock open, allowing the solvent to drain. Gently tap the column to ensure even packing.

-

Add a thin layer of sand to the top of the silica gel bed.

-

Equilibrate the column by running several column volumes of the starting eluent through the packed silica gel.

-

-

Sample Loading:

-

Dissolve the crude 3-methoxy-4-(1-pyrrolidinyl)aniline in a minimal amount of the starting eluent or a slightly more polar solvent.

-

Alternatively, for less soluble samples, create a dry-load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

-

-

Elution:

-

Begin elution with a low-polarity mobile phase (e.g., 90:10 hexane:ethyl acetate with 0.1% triethylamine). The addition of a small amount of triethylamine to the eluent helps to deactivate the acidic sites on the silica gel, preventing streaking of the basic aniline compound.

-

Gradually increase the polarity of the mobile phase (gradient elution). A suggested gradient is from 10% to 50% ethyl acetate in hexane.

-

For very polar impurities, a small percentage of methanol can be added to the ethyl acetate.

-

-

Fraction Collection and Analysis:

-

Collect fractions of the eluate using a fraction collector.

-

Monitor the separation by TLC analysis of the collected fractions. Use a mobile phase that gives a retention factor (Rf) of approximately 0.3-0.5 for the desired compound.

-

Visualize the spots on the TLC plate under a UV lamp.

-

Combine the fractions containing the pure product.

-

-

Solvent Removal:

-

Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 3-methoxy-4-(1-pyrrolidinyl)aniline.

-

Typical Column Chromatography Parameters:

| Parameter | Value |

| Stationary Phase | Silica gel (230-400 mesh) |

| Mobile Phase | Gradient of Ethyl Acetate in Hexane (10% to 50%) with 0.1% Triethylamine |

| Flow Rate | Dependent on column dimensions |

| Detection | TLC with UV visualization (254 nm) |

Purification by Recrystallization

Recrystallization is a suitable method for removing small amounts of impurities, especially if the crude product is already of moderate purity. The key is to find a solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.

Materials:

-

Crude 3-methoxy-4-(1-pyrrolidinyl)aniline

-

Recrystallization solvent(s) (e.g., ethanol, isopropanol, ethyl acetate, hexane)

-

Erlenmeyer flask

-

Heating mantle or hot plate

-

Büchner funnel and flask

-

Filter paper

-

Ice bath

Protocol:

-

Solvent Selection:

-

Test the solubility of the crude product in various solvents at room temperature and at their boiling points.

-

An ideal solvent will dissolve the compound when hot but not when cold.

-

A mixed solvent system (e.g., ethyl acetate/hexane or ethanol/water) can also be effective.

-

-

Dissolution:

-

Place the crude solid in an Erlenmeyer flask.

-

Add a minimal amount of the chosen hot solvent to just dissolve the solid.

-

-

Decolorization (Optional):

-

If colored impurities are present, add a small amount of activated charcoal to the hot solution and swirl.

-

Perform a hot filtration to remove the charcoal.

-

-

Crystallization:

-

Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

-

-

Isolation and Drying:

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

-

Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.

-

Suggested Recrystallization Solvents to Screen:

| Solvent/System | Rationale |

| Isopropanol | Often a good choice for moderately polar compounds. |

| Ethyl Acetate / Hexane | A polar/non-polar mixture that can be fine-tuned for optimal solubility. |

| Ethanol / Water | A protic/polar system that can be effective for compounds with hydrogen bonding capabilities. |

Visualizations

Caption: General workflow for the purification of 3-methoxy-4-(1-pyrrolidinyl)aniline.

Caption: Logic for using triethylamine in silica gel chromatography of basic anilines.

Application Notes and Protocols: Utilizing 3-methoxy-4-(1-pyrrolidinyl)benzenamine as a Scaffold in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the 3-methoxy-4-(1-pyrrolidinyl)benzenamine scaffold in medicinal chemistry, with a particular focus on its application in the design of kinase inhibitors for oncology. While direct extensive studies on this exact scaffold are limited in publicly available research, its structural motifs are present in potent and selective kinase inhibitors. This document leverages data from closely related analogues to illustrate the potential of this scaffold, providing detailed protocols and workflows for its application in drug discovery projects.

Introduction to the 3-methoxy-4-(1-pyrrolidinyl)benzenamine Scaffold

The 3-methoxy-4-(1-pyrrolidinyl)benzenamine scaffold presents several advantageous features for medicinal chemistry applications. The aniline moiety serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse substituents to probe structure-activity relationships (SAR). The pyrrolidine ring can enhance solubility and provides a three-dimensional vector for exploring interactions with biological targets. Furthermore, the methoxy group can influence the electronic properties of the aniline and participate in hydrogen bonding interactions within a protein's active site. This combination of features makes it an attractive starting point for the development of targeted therapeutics.

Case Study: Application in the Design of Epidermal Growth Factor Receptor (EGFR) Inhibitors

A prominent example of a related scaffold in a clinically relevant context is in the development of irreversible inhibitors of oncogenic mutants of the Epidermal Growth Factor Receptor (EGFR), a key target in non-small-cell lung cancer (NSCLC). The core structure of such inhibitors often features a substituted pyrrolidine ring attached to a privileged heterocyclic core that interacts with the kinase hinge region. The anilino-pyrrolidine fragment plays a crucial role in orienting the molecule within the ATP-binding pocket and presenting a reactive group (such as an acrylamide) to form a covalent bond with a cysteine residue (Cys797) in the active site, leading to irreversible inhibition.

Quantitative Data Presentation

The following table summarizes the structure-activity relationship (SAR) for a series of EGFR inhibitors with a pyrrolidinyl-acrylamide moiety, demonstrating the impact of substitutions on inhibitory potency.

| Compound ID | R Group on Pyrrolidine | EGFR Del19 IC50 (nM) | EGFR L858R/T790M IC50 (nM) | WT EGFR IC50 (nM) |

| 1a | -H | 15 | 25 | 250 |

| 1b | 4-Fluoro | 2 | 5 | 150 |

| 1c | 4,4-Difluoro | 5 | 12 | 200 |

| 1d | 4-Methoxy | 10 | 18 | 300 |

| 1e | 3-Fluoro | 8 | 15 | 220 |

Data is hypothetical and curated for illustrative purposes based on trends observed in kinase inhibitor discovery programs.

Experimental Protocols

Synthesis of a Key Intermediate: N-(4-fluoro-1-(purin-2-yl)pyrrolidin-3-yl)acrylamide

This protocol outlines the synthesis of a functionalized pyrrolidine intermediate, which can be adapted for the synthesis of various kinase inhibitors.

Step 1: Synthesis of tert-butyl (3R,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate

-

To a solution of tert-butyl (3R,4R)-3-azido-4-fluoropyrrolidine-1-carboxylate (1.0 eq) in methanol, add Palladium on carbon (10% w/w).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 16 hours.

-

Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure to afford the desired product.

Step 2: Acrylamide Formation

-

To a solution of tert-butyl (3R,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate (1.0 eq) in dichloromethane at 0 °C, add triethylamine (1.5 eq) followed by the dropwise addition of acryloyl chloride (1.1 eq).

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Quench the reaction with water and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Step 3: Boc Deprotection

-

Dissolve the product from Step 2 in a solution of 4M HCl in dioxane.

-

Stir the reaction at room temperature for 1 hour.

-

Concentrate the reaction mixture under reduced pressure to yield the HCl salt of the amine.

Step 4: Nucleophilic Aromatic Substitution

-

To a solution of the amine from Step 3 (1.0 eq) and 2-chloro-9-methyl-9H-purine (1.1 eq) in isopropanol, add N,N-diisopropylethylamine (3.0 eq).

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the final compound.

Biological Assays

EGFR Kinase Inhibition Assay (LanthaScreen™ Assay) This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the phosphorylation of a fluorescently labeled substrate by the EGFR kinase.

-

Reagents:

-

EGFR kinase (wild-type or mutant)

-

Fluorescein-labeled poly-GT substrate

-

ATP

-

LanthaScreen™ Tb-anti-pY (p-Tyr-100) antibody

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

-

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 384-well plate, add the test compound, EGFR kinase, and fluorescein-poly-GT substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for 1 hour.

-

Stop the reaction by adding a solution of EDTA containing the Tb-anti-pY antibody.

-

Incubate for 30 minutes at room temperature to allow for antibody binding.

-

Read the plate on a TR-FRET enabled plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).

-

Calculate the emission ratio (520 nm / 495 nm) and determine the IC50 values from the dose-response curves.

-

Cell Proliferation Assay (MTT Assay) This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Reagents:

-

Cancer cell line (e.g., NCI-H1975 for EGFR L858R/T790M)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

-

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound and incubate for 72 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37 °C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

-

Visualizations

Application Notes and Protocols for the Analysis of Substituted Anilines by HPLC and GC-MS

Audience: Researchers, scientists, and drug development professionals.